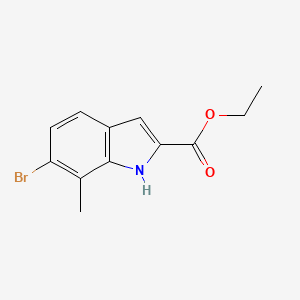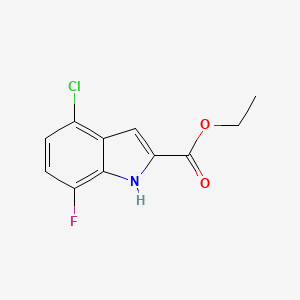
4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester
Übersicht
Beschreibung
4-Chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester (4-C7FICE) is a novel synthetic compound which is used for a variety of scientific research applications. 4-C7FICE is a member of the indole family, which is a group of aromatic compounds that are found in a variety of natural products and pharmaceuticals. 4-C7FICE is a small molecule that is highly soluble in water and has a low molecular weight. The compound has been found to be a useful tool in a variety of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents Synthesis
The synthesis and antibacterial activity of various pyridonecarboxylic acids and their derivatives, including compounds structurally related to 4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester, have been investigated. These compounds have shown promising results in vitro and in vivo antibacterial screenings, highlighting their potential as antibacterial agents. The structure-activity relationships of these compounds suggest that specific substitutions on the indole ring can significantly affect their antibacterial potency (Egawa et al., 1984).
Antiviral Research
Research into substituted ethyl esters of indole-carboxylic acids, including analogues of this compound, has explored their antiviral properties. Studies have focused on their cytotoxicities and activities against viruses such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza. Certain derivatives demonstrated effectiveness against influenza virus replication in cell cultures and showed high efficacy in vivo, providing insights into the development of new antiviral agents (Ivashchenko et al., 2014).
Organic Synthesis and Chemical Transformations
Several studies have focused on the synthesis of indole derivatives, including this compound, for various chemical transformations. These research efforts have led to the development of new synthetic methodologies and the identification of key intermediates for the preparation of pharmacologically active compounds. Such studies contribute to the advancement of organic synthesis techniques and the exploration of novel chemical pathways (Mayes et al., 2010).
Antimicrobial and Anticancer Potential
Research into the synthesis and evaluation of indole derivatives has identified compounds with significant antimicrobial and anticancer properties. This includes studies on derivatives of this compound, where compounds exhibited potent antimicrobial activity against pathogens such as Escherichia coli and showed promising anticancer activity against colon cancer cell lines. These findings underscore the potential of indole derivatives in the development of new therapeutic agents (Sharma et al., 2012).
Eigenschaften
IUPAC Name |
ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPBAFZQXKZXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

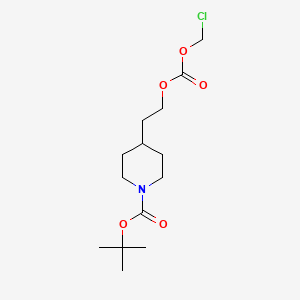
![3-Methyl-4-pyridin-2-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1473622.png)
![1-(4-Cyclopropylcarbamoylphenyl)-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1473623.png)
![3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473625.png)
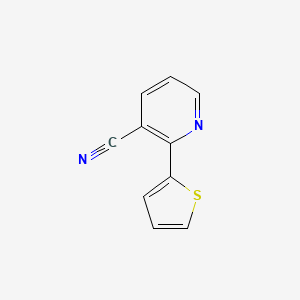
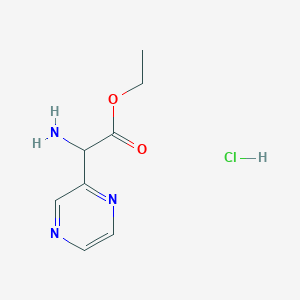
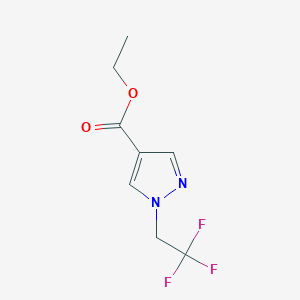
![(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine](/img/structure/B1473630.png)

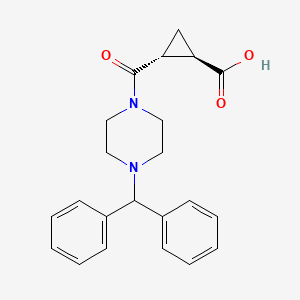
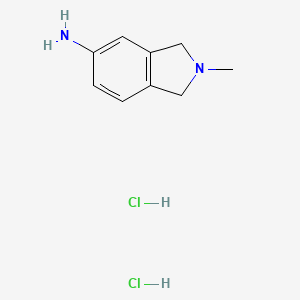
![2-[3-(trifluoromethyl)phenyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473637.png)
![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)
